molecular formula C13H9Cl2NO2 B11796453 2-(3,4-Dichlorophenyl)-4-methylnicotinicacid

2-(3,4-Dichlorophenyl)-4-methylnicotinicacid

Cat. No.: B11796453
M. Wt: 282.12 g/mol
InChI Key: JIHBVRPSXOYXDG-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-4-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a dichlorophenyl group attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-4-methylnicotinic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with methyl nicotinate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-(3,4-Dichlorophenyl)-4-methylnicotinic acid may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts, such as palladium on carbon, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-4-methylnicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-4-methylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-4-methylnicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)nicotinic acid
  • 4-Methyl-2-(3,4-dichlorophenyl)pyridine
  • 3,4-Dichlorophenylacetic acid

Uniqueness

2-(3,4-Dichlorophenyl)-4-methylnicotinic acid is unique due to the presence of both the dichlorophenyl group and the methyl group on the nicotinic acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H9Cl2NO2/c1-7-4-5-16-12(11(7)13(17)18)8-2-3-9(14)10(15)6-8/h2-6H,1H3,(H,17,18)

InChI Key

JIHBVRPSXOYXDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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